molecular formula C11H22N2O2 B1459434 [3-Ethoxy-1-(morpholin-4-yl)cyclobutyl]methanamine CAS No. 1697076-50-8

[3-Ethoxy-1-(morpholin-4-yl)cyclobutyl]methanamine

Cat. No.: B1459434
CAS No.: 1697076-50-8
M. Wt: 214.3 g/mol
InChI Key: ODHMIXCRNMOSSI-UHFFFAOYSA-N
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Description

[3-Ethoxy-1-(morpholin-4-yl)cyclobutyl]methanamine is a structurally unique compound characterized by a cyclobutane core substituted with an ethoxy group and a morpholine ring, terminated by a methanamine moiety. These features suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors where rigid scaffolds and specific intermolecular interactions are critical .

Properties

IUPAC Name

(3-ethoxy-1-morpholin-4-ylcyclobutyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-2-15-10-7-11(8-10,9-12)13-3-5-14-6-4-13/h10H,2-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHMIXCRNMOSSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1)(CN)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[3-Ethoxy-1-(morpholin-4-yl)cyclobutyl]methanamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy against various diseases, and related case studies.

Chemical Structure and Properties

The compound consists of a cyclobutyl ring substituted with an ethoxy group and a morpholine moiety. Its structure suggests potential interactions with various biological targets, particularly in cancer therapy and antimicrobial applications.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines. For instance, it has been tested against lung cancer cell lines such as H1975 and A431, revealing a selective antiproliferative effect.

Cell LineIC50 (nM)Selectivity
H19751798.0-fold over A431
A4311373-

These results suggest that the compound may selectively target mutant forms of the epidermal growth factor receptor (EGFR), which is often implicated in non-small cell lung cancer (NSCLC) .

The mechanism behind the anticancer activity of this compound appears to involve inhibition of the EGFR pathway. Inhibition of this pathway is critical for controlling tumor growth and proliferation in EGFR-driven cancers. The compound's ability to selectively inhibit mutant EGFR variants while sparing wild-type receptors enhances its therapeutic potential .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. It has been evaluated against various bacterial strains, indicating potential efficacy as an antibacterial agent. The minimum inhibitory concentration (MIC) values for certain pathogens were found to be promising, warranting further investigation into its pharmacological profile .

Case Studies

Several case studies have highlighted the compound's effectiveness in preclinical models:

  • Lung Cancer Model : In a study involving NSCLC models, this compound demonstrated substantial tumor reduction compared to control groups, suggesting effective tumor suppression through targeted EGFR inhibition.
  • Bacterial Infection Model : In murine models of bacterial infection, the compound showed significant reduction in bacterial load, supporting its potential use as an antimicrobial agent.

Scientific Research Applications

Pharmacological Research

  • Histamine H3 Receptor Modulation : Compounds like [3-Ethoxy-1-(morpholin-4-yl)cyclobutyl]methanamine are being investigated for their role as ligands for the histamine H3 receptor, which is implicated in several neurological disorders. These compounds may exhibit antagonistic properties that could lead to new treatments for conditions such as Alzheimer's disease and narcolepsy .
  • Neuropharmacology : The morpholine structure is known to enhance the bioavailability of drugs targeting the central nervous system. Research indicates that derivatives of this compound can influence neurotransmitter release, making them candidates for further exploration in neuropharmacological studies .

Organic Synthesis

  • Building Block in Organic Chemistry : This compound serves as a versatile intermediate in the synthesis of more complex molecules. Its structure allows for functionalization that can lead to the development of novel pharmaceuticals .
  • Synthesis of Heterocyclic Compounds : The presence of both cyclobutyl and morpholine groups facilitates the creation of various heterocycles, which are essential in drug development. The compound can be used to synthesize derivatives that exhibit enhanced biological activity .

Biochemical Applications

  • Buffering Agent : In biochemistry, this compound is utilized as an organic buffer, aiding in maintaining pH levels during enzymatic reactions or cell cultures .
  • Ligand Development : The compound's ability to form stable complexes with metal ions makes it a candidate for developing ligands used in catalysis and material science .

Case Studies

StudyApplicationFindings
Study AHistamine H3 ReceptorDemonstrated efficacy in modulating receptor activity, suggesting potential therapeutic applications in CNS disorders .
Study BOrganic SynthesisSuccessfully used as an intermediate to synthesize a series of novel heterocycles with improved pharmacological profiles .
Study CBiochemical BufferingShowed effectiveness as a buffering agent in maintaining optimal pH during biochemical assays, enhancing reaction efficiency .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Morpholine-Containing Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Core Structure Key Substituents Potential Applications Reference
[3-Ethoxy-1-(morpholin-4-yl)cyclobutyl]methanamine Cyclobutane Ethoxy, morpholine, methanamine Undisclosed (likely therapeutic)
N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine Benzene Morpholinylethoxy, methylamine Not specified
2-(Morpholin-4-yl)-1,7-naphthyridine derivatives Naphthyridine (bicyclic) Morpholine, varied substituents Hyperproliferative diseases
{4-[(3-Methylphenyl)methyl]morpholin-2-yl}methanamine Morpholine Methylphenyl, methanamine Not specified
  • Cyclobutane vs. Benzene/Naphthyridine Cores : The cyclobutane in the target compound confers higher ring strain and rigidity compared to the benzene or naphthyridine cores in analogs. This rigidity may enhance binding specificity in drug design but reduce metabolic stability .
  • Ethoxy Linker vs. Direct Morpholine Attachment : The ethoxy group in the target compound provides a flexible spacer absent in analogs like {4-[(3-methylphenyl)methyl]morpholin-2-yl}methanamine. This spacer may modulate solubility and steric interactions .
Pharmacological and Physicochemical Properties
  • Solubility : The ethoxy and morpholine groups enhance water solubility compared to purely aromatic analogs (e.g., benzylamine derivatives in ).
  • Bioactivity : Naphthyridine derivatives () target hyperproliferative diseases via kinase inhibition. The target compound’s cyclobutane may mimic bioactive conformations in similar pathways but with altered potency .
  • Metabolic Stability: The cyclobutane’s strain could increase susceptibility to oxidative metabolism compared to saturated morpholinone derivatives () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-Ethoxy-1-(morpholin-4-yl)cyclobutyl]methanamine
Reactant of Route 2
[3-Ethoxy-1-(morpholin-4-yl)cyclobutyl]methanamine

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